3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one
Description
The compound 3-(1H,5H-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4H-chromen-4-one features a fused pyrido[3,2,1-ij]quinoline core linked to a chromen-4-one moiety. This structure combines the electron-rich heterocyclic system of pyridoquinoline with the bicyclic ketone functionality of chromenone.
- Core formation: Condensation or cyclization reactions to construct the pyrido[3,2,1-ij]quinoline scaffold, as seen in the synthesis of 8-substituted pyrrolo[3,2,1-ij]quinolines (e.g., via oxalyl chloride and toluene reflux, as in ).
The compound’s structural complexity suggests applications in medicinal chemistry (e.g., antimicrobial or anti-tubercular activity) or materials science (e.g., fluorescence-based chemosensors) .
Properties
CAS No. |
7400-76-2 |
|---|---|
Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-(1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,10-pentaen-2-ylmethyl)-2,3,4a,8a-tetrahydrochromen-4-one |
InChI |
InChI=1S/C22H21NO2/c24-22-17(14-25-20-9-2-1-8-19(20)22)13-18-11-10-16-6-3-5-15-7-4-12-23(18)21(15)16/h1-9,11,17,19-20H,10,12-14H2 |
InChI Key |
QDSIOVIEVKNJIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(N2CC=CC3=CC=CC1=C32)CC4COC5C=CC=CC5C4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of a pyridoquinoline derivative with a chromenone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The pyrido[3,2,1-ij]quinoline scaffold is a common feature among related compounds, but substituents and appended moieties dictate their properties and applications. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Chromen-4-one vs.
- Diketone vs. Chromenone: Diketone-containing derivatives (e.g., from ) exhibit antimicrobial activity, suggesting that the chromenone group in the target compound may confer distinct reactivity or bioactivity .
- Fluorinated Derivatives : Fluorine substituents (e.g., in ) could enhance metabolic stability or binding affinity, a feature absent in the target compound .
Biological Activity
The compound 3-(1H,5H-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4H-chromen-4-one is a complex heterocyclic organic molecule that has garnered attention due to its potential biological activities. This compound features a unique combination of pyridoquinoline and chromenone structures, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 240.30 g/mol. Its structure includes a pyridoquinoline moiety linked to a tetrahydrochromenone framework.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridoquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been hypothesized to interact with DNA structures such as G-quadruplexes, which are known to play critical roles in cancer biology .
Diuretic Effects
A related study highlighted the diuretic properties of pyridoquinoline derivatives. The addition of a methylene unit to the heterocyclic structure was found to enhance the diuretic effect significantly compared to traditional agents like hydrochlorothiazide. This suggests that the compound could be explored for its potential as a diuretic agent .
The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and lead to various biological effects. Further studies are needed to elucidate the precise mechanisms involved.
Case Studies and Research Findings
- Anticancer Studies : A series of experiments demonstrated the ability of similar compounds to inhibit tumor growth in vitro and in vivo models. For instance, a study reported that certain pyridoquinoline derivatives showed IC50 values in the low micromolar range against various cancer cell lines .
- Diuretic Activity : In an experimental setup involving white rats, compounds structurally akin to this compound were administered at doses of 10 mg/kg. Results indicated a statistically significant increase in urine output compared to controls .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Anticancer Activity | Diuretic Activity | Mechanism |
|---|---|---|---|
| Pyridoquinoline Derivative A | High (IC50 < 10 µM) | Moderate | G-quadruplex binding |
| Pyridoquinoline Derivative B | Moderate (IC50 ~ 20 µM) | High | Enzyme inhibition |
| This compound | Potential (needs further study) | Potential (needs further study) | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
